3-(Hydroxymethyl)cyclobutanone
Overview
Description
3-(Hydroxymethyl)cyclobutanone is a chemical compound with the molecular formula C5H8O2 and a molecular weight of 100.12 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the coupling of 6-chloropurine with 3-hydroxymethyl-cyclobutanone via its triflate to give both N-7 and N-9 regioisomers . The stereoselective reduction of the N-alkylated ketones yielded quantitatively one stereoisomer in each case .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 204.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It has a polar surface area of 37 Å2 and a molar volume of 86.0±3.0 cm3 .Scientific Research Applications
Palladium-Catalyzed Reactions : 3-(Hydroxymethyl)cyclobutanone has been used in palladium-catalyzed reactions to produce arylated benzolactones, demonstrating its potential in complex organic syntheses (Matsuda, Shigeno, & Murakami, 2008).
Synthesis of Cyclobutanone Derivatives : An efficient route to this compound acetals via a [2+2] cycloaddition reaction has been reported, underlining the chemical's versatility in synthesizing various cyclobutanone derivatives (Kabalka & Yao, 2003).
HIV Inhibition Activity : this compound has been used in the synthesis of nucleosides with potential HIV inhibition activity, highlighting its application in medicinal chemistry (Lee-Ruff et al., 1996).
Asymmetric Synthesis : This compound has been involved in asymmetric synthesis processes, such as the synthesis of 3,4-dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage (Matsuda, Shigeno, & Murakami, 2007).
Enzyme-Catalyzed Acylation and Hydrolysis : It has been used in the regio- and enantioselective protection and deprotection of cyclobutanone derivatives using porcine pancreatic lipase, indicating its utility in enzymatic reactions (Salezadeh-Asl & Lee-Ruff, 2005).
Synthesis of Carbocyclic Analogues : this compound has been instrumental in synthesizing carbocyclic analogues of nucleosides, which are significant in drug development (Honjo et al., 1989).
Intermolecular Cycloaddition Reactions : Its application in intermolecular cycloaddition reactions with aldehydes and ketones has been explored, demonstrating its reactivity and potential for creating diverse organic compounds (Matsuo et al., 2008).
Synthesis of Cyclobutanones from Olefins : A general synthesis method of cyclobutanones from olefins and tertiary amides using 3-Hexylcyclobutanone has been reported, showing its application in the formation of cyclobutanones (Schmit et al., 2003).
Synthesis of Cyclic Hydroxamic Acids : This compound has been used in the synthesis of cyclic hydroxamic acids, showcasing its role in creating biologically relevant molecules (Banerjee & King, 2009).
Study in Mass Spectrometry : It has also been studied in mass spectrometry for understanding the fragmentation patterns of related compounds, indicating its significance in analytical chemistry (Lin et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that cyclobutanones, the class of compounds to which 3-(hydroxymethyl)cyclobutanone belongs, are often used as precursors for nucleoside analogues . These analogues can interact with various cellular targets, particularly enzymes involved in nucleic acid synthesis.
Mode of Action
The mode of action of this compound involves its conversion into nucleoside analogues. This process involves the photochemical ring-expansion of cyclobutanones to an oxacarbene and its subsequent scavenging by 6-chloropurine . The resulting nucleoside analogues can then interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nucleic acid synthesis, given its conversion into nucleoside analogues . These analogues can interfere with the normal functioning of enzymes involved in these pathways, potentially leading to downstream effects such as inhibition of DNA replication or RNA transcription.
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific nucleoside analogue that it is converted into . These effects could range from inhibition of enzyme activity to interference with nucleic acid synthesis, potentially leading to cell death or other cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its conversion into nucleoside analogues and its subsequent interactions with cellular targets .
Properties
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBDXRSQLIOUGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670329 | |
Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183616-18-4 | |
Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the reaction between 3-(hydroxymethyl)cyclobutanone and 6-chloropurine in nucleoside analog synthesis?
A1: This reaction is crucial for creating a new class of cyclobutene nucleoside analogs. [] The hydroxyl group of this compound is reacted with 6-chloropurine, a precursor to many nucleoside analogs. This coupling results in the formation of both N-7 and N-9 regioisomers, which are important for exploring structure-activity relationships in drug discovery. [] Understanding the regioselectivity of this reaction is essential for optimizing the synthesis of desired isomers.
Q2: What spectroscopic techniques were used to characterize the synthesized cyclobutane nucleoside analogs?
A2: The researchers employed spectroscopic methods to confirm the structures of the synthesized compounds. [] While the specific techniques were not explicitly mentioned, it's common practice to use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of organic molecules. Single crystal X-ray diffraction was also utilized to determine the absolute configuration of the synthesized compounds. []
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